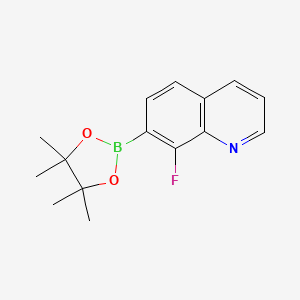

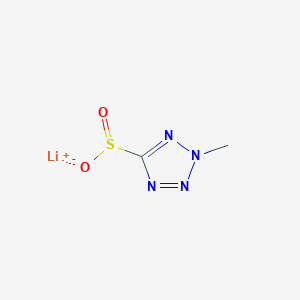

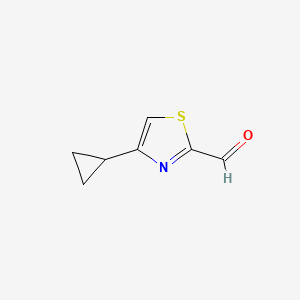

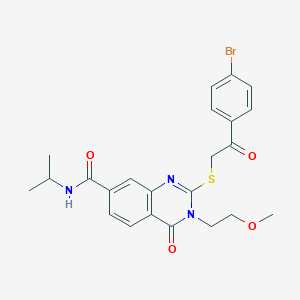

8-Fluoro-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for “8-Fluoro-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline” are not available, similar compounds have been synthesized through substitution reactions . For instance, N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide, a boric acid derivative, was obtained through a two-step substitution reaction .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as FTIR, 1H and 13C NMR, and MS . Single crystal structures have been gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) has been applied to further calculate the molecular structure and compare it with X-ray values .Applications De Recherche Scientifique

Hydrolysis and Structural Characterization

The compound 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-quinoline, closely related to 8-Fluoro-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, was studied for its hydrolytic behavior. It was found to hydrolyze rapidly in air, but the anticipated product, quinolin-8-yl boronic acid, wasn't observed. Instead, two distinct products were identified based on the hydrolysis conditions: the (quinolinium-8-yl)trihydroxyborate zwitterion or an anhydride. These findings raise doubts about the isolation of monomeric (quinolin-8-yl)boronic acid in a neutral, Lewis base-free form. This research also noted that a commercial sample labeled as ‘8-quinolylboronic acid’ was actually the anhydride form of the compound (Son et al., 2015).

Synthesis and Transformation

A study explored the synthesis of various quinoline derivatives, highlighting their role as efficient fluorophores, commonly utilized in biochemistry and medicine to study biological systems. Quinoline derivatives, specifically aminoquinolines, show potential as antioxidants and radioprotectors. The research focused on synthesizing new quinoline derivatives by reacting 2-chloro-4-methylquinolines with 2- and 4-aminobenzoic acids and ethyl 4-aminobenzoate. This synthesis led to high yields of the desired products, indicating the potential for new quinoline-based compounds with various applications (Aleksanyan & Hambardzumyan, 2013).

Photoinduced Chemical Processes

The photochemistry of some fluorinated 7-amino-4-quinolone-3-carboxylic acids was studied, revealing their phototoxic nature used in antibacterial therapy. These compounds undergo heterolytic defluorination, a process that contributes to the generation of aryl cations in solution. The study provides insights into the molecular behavior of these compounds under light, which is crucial for understanding their stability and potential applications in various fields, including drug development and photodynamic therapy (Fasani et al., 1999).

Propriétés

IUPAC Name |

8-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BFNO2/c1-14(2)15(3,4)20-16(19-14)11-8-7-10-6-5-9-18-13(10)12(11)17/h5-9H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMWKPQSXUWXRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=CC=N3)C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2647273.png)

![N-((3,5-dimethylisoxazol-4-yl)methyl)-6-(2-methoxyphenyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2647279.png)